molecular formula C6BrF8NO2 B14427299 4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene CAS No. 79150-80-4

4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene

Cat. No.: B14427299
CAS No.: 79150-80-4
M. Wt: 349.96 g/mol
InChI Key: KBOSQAXWISYLKT-UHFFFAOYSA-N
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Description

4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene is a highly fluorinated organic compound. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a cyclohexene ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene typically involves multiple steps. One common method includes:

    Bromination: Introduction of the bromine atom using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).

    Fluorination: Introduction of fluorine atoms through reactions with fluorinating agents like cobalt trifluoride (CoF₃).

    Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in the presence of phase transfer catalysts.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,3,5,6-tetrafluorophenol: Another fluorinated compound with similar applications in organic synthesis.

    4-Bromo-2,3,5,6-tetrafluoropyridine: Used in the preparation of fluorinated reagents and intermediates.

Uniqueness

4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene is unique due to its high degree of fluorination and the presence of both bromine and nitro functional groups. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications where stability and reactivity are crucial.

Properties

CAS No.

79150-80-4

Molecular Formula

C6BrF8NO2

Molecular Weight

349.96 g/mol

IUPAC Name

5-bromo-1,3,3,4,4,5,6,6-octafluoro-2-nitrocyclohexene

InChI

InChI=1S/C6BrF8NO2/c7-5(13)3(9,10)1(8)2(16(17)18)4(11,12)6(5,14)15

InChI Key

KBOSQAXWISYLKT-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C(C(C1(F)F)(F)F)(F)Br)(F)F)F)[N+](=O)[O-]

Origin of Product

United States

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